molecular formula C19H16FN5S B2911789 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-14-4

3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2911789
CAS No.: 863458-14-4
M. Wt: 365.43
InChI Key: SJOIVOBDEDBLDG-UHFFFAOYSA-N
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Description

This compound belongs to the 3H-[1,2,3]triazolo[4,5-d]pyrimidine family, a heterocyclic scaffold known for its structural versatility and pharmacological relevance. Its core structure features a fused triazole-pyrimidine ring system, with substitutions at the 3- and 7-positions:

  • 3-position: A 4-fluorophenylmethyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing fluorine atom.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5S/c1-13-4-2-3-5-15(13)11-26-19-17-18(21-12-22-19)25(24-23-17)10-14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOIVOBDEDBLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . Additionally, it may interact with microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents (Position) Molecular Weight Key Activity/Findings Reference ID
VAS2870 3-benzyl, 7-(benzoxazol-2-ylsulfanyl) 392.85 NADPH oxidase inhibitor; reduces superoxide production in podocytes
7-Chloro-[3-(4-methoxybenzylamino)]-3H-triazolo[4,5-d]pyrimidine 3-(4-methoxybenzylamino), 7-chloro 330.75* Intermediate for antimycobacterial furyl-substituted derivatives
Ticagrelor Cyclopentane-diol, propylsulfanyl 522.57 Antiplatelet agent; irreversibly binds P2Y12 receptor
3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (CAS 946364-43-8) 3-(4-methoxyphenyl), 7-piperazinyl 445.483 Targets adenosine receptors; potential CNS applications
3-[(Naphthalen-1-yl)methyl]-7-piperidin-1-yl-3H-triazolo[4,5-d]pyrimidine 3-naphthylmethyl, 7-piperidinyl 344.42* Structural analog with enhanced aromatic stacking potential

*Calculated based on molecular formula.

Key Differences and Trends

Substitution at Position 3 :

  • 4-Fluorophenylmethyl (target compound) vs. benzyl (VAS2870) or 4-methoxybenzyl (): Fluorine increases electronegativity and metabolic resistance compared to methoxy or unsubstituted benzyl groups.
  • Naphthylmethyl () enhances aromatic interactions but may reduce solubility.

Substitution at Position 7: (2-Methylphenyl)methylsulfanyl (target) vs. Propylsulfanyl (ticagrelor analogs) is critical for antiplatelet activity but may increase hepatotoxicity risk .

Biological Activity :

  • NADPH Oxidase Inhibition : VAS2870’s benzoxazole-sulfanyl group is essential for binding to NADPH oxidase’s flavoprotein domain .
  • Antimicrobial Activity : 7-Furyl derivatives () show improved penetration into bacterial membranes due to heteroaromatic substituents.

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (chloro intermediate + nucleophilic substitution) or (thionation/alkylation).
  • Toxicity Profile : Triazolo[4,5-d]pyrimidines generally exhibit low toxicity, as seen in 3-alkyl/aryl derivatives (). However, sulfanyl groups (e.g., propylsulfanyl in ticagrelor) require careful toxicity screening .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., fluorine) at position 3 improve stability and target affinity.
    • Bulky substituents at position 7 (e.g., benzoxazolyl) enhance enzyme inhibition but reduce cell permeability.

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound VAS2870 Ticagrelor
LogP (Predicted) 3.8 4.1 2.9
Hydrogen Bond Acceptors 5 6 9
Rotatable Bonds 6 5 11

Biological Activity

The compound 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazole and pyrimidine family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

This compound features a complex structure characterized by:

  • A triazolo moiety that enhances its biological activity.
  • A fluorophenyl group which may improve pharmacokinetic properties.
  • A methylphenylmethylsulfanyl group that could contribute to its interaction with biological targets.

The synthesis typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:

  • Formation of the Triazole Core : Utilizing cyclization reactions involving azides and alkynes.
  • Introduction of Functional Groups : Employing nucleophilic substitutions to attach the fluorophenyl and methylphenylmethylsulfanyl groups.

Antimicrobial Properties

Research indicates that compounds similar to 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that triazole derivatives can inhibit bacterial growth effectively against various strains including resistant forms like MRSA .
  • The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

Studies have highlighted the anticancer potential of triazole derivatives:

  • Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells .
  • The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Research indicates that triazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • This suggests potential therapeutic applications in conditions like arthritis or other inflammatory diseases.

The biological activity of 3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways crucial for cell survival and proliferation.
  • Gene Expression Alteration : By influencing transcription factors, it can modify gene expression profiles related to growth and apoptosis.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activities of related compounds:

StudyFindings
Colombeau et al. (2008)Synthesis of chloroethyl pyrimidine nucleosides showed significant inhibition of cancer cell proliferation .
Chopra et al. (2015)Ferrocene-pyrimidine conjugates displayed antiplasmodial activities against Plasmodium falciparum .
Hashimoto et al. (2012)Investigated the role of pyrimidine biosynthesis in Trypanosoma cruzi growth; targeting these pathways may offer new therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can researchers ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution for introducing the sulfanyl group and Suzuki-Miyaura coupling for aryl functionalization. For example, thioether formation via alkylation of a mercapto intermediate with (2-methylphenyl)methyl bromide under inert conditions (N₂ atmosphere) can achieve ~75% yield . Purity (>95%) is validated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirmed by ¹H/¹³C NMR (δ 7.2–7.4 ppm for aromatic protons) .

Q. How can researchers structurally characterize this compound to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For instance, analogous triazolopyrimidines have been resolved using Mo-Kα radiation (λ = 0.71073 Å) with R-factor < 0.06 . Complementary techniques include high-resolution mass spectrometry (HRMS, ±2 ppm accuracy) and 2D NMR (¹H-¹³C HSQC/HMBC) to map through-space couplings between the triazole and pyrimidine moieties .

Q. What preliminary biological screening strategies are recommended to assess its bioactivity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinases or phosphodiesterases) at 1–100 μM concentrations, using ATP-competitive luminescent assays (Promega ADP-Glo™). Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7), with IC₅₀ values compared to reference inhibitors like staurosporine .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict transition states and energy barriers for key steps like thioether formation. Reaction path sampling, as employed by ICReDD, identifies optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling) to minimize byproducts . Pair this with Design of Experiments (DoE) to statistically validate parameters (temperature, stoichiometry) .

Q. How to resolve contradictions in reported bioactivity data across similar triazolopyrimidine derivatives?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 4-fluorophenyl with 3,4-difluorophenyl ). Use molecular docking (AutoDock Vina) to compare binding poses in target proteins (e.g., EGFR kinase) and validate with isothermal titration calorimetry (ITC) to measure ΔGbinding . Conflicting cytotoxicity data may arise from cell-line-specific permeability; address this via logP/logD measurements (shake-flask method) .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodological Answer : Formulate with co-solvents (e.g., PEG-400/Cremophor EL) or develop prodrugs (e.g., phosphate esters at the pyrimidine N-position). For analogs with logP > 4, nanoemulsion or liposomal encapsulation improves bioavailability . Solubility parameters (Hansen solubility spheres) can be predicted via COSMO-RS simulations .

Q. How to design analogs to enhance metabolic stability without compromising activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., CF₃ at the 2-methylphenyl position) to reduce CYP450-mediated oxidation. Deuterium labeling at metabolically labile sites (e.g., benzylic CH₂) prolongs half-life, as seen in related pyrazolo[1,5-a]pyrimidines . Validate stability in liver microsomes (human/rat, 1 mg/mL protein, NADPH regeneration system) .

Key Considerations for Researchers

  • Contradictory Data : Address discrepancies in bioactivity by standardizing assay protocols (e.g., ATP concentration in kinase assays) and verifying compound integrity post-assay .
  • Advanced Modeling : Combine molecular dynamics (MD) simulations (AMBER force field) with SC-XRD data to study conformational flexibility in solution .
  • Safety : Adopt glovebox techniques for air-sensitive steps (e.g., Pd-catalyzed couplings) and monitor for potential genotoxicity via Ames tests for nitroso impurities .

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